6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one
Overview
Description
6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one, also known as DDQ, is an organic compound which has a variety of applications in scientific research. DDQ is a yellow crystalline solid which is soluble in polar solvents such as methanol, ethanol, and acetone. It has been widely used as an oxidizing agent in organic synthesis and as an intermediate in the synthesis of pharmaceuticals and pesticides. In addition, DDQ has been used in the preparation of polymers, dyes, and catalysts.
Scientific Research Applications
Synthesis Optimization and Structural Analysis
The chemical compound 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one's synthesis and optimization have been a focus of research. Studies have developed methods for its synthesis, emphasizing the importance of controlling reaction conditions such as temperature and time to influence the nitration process and the formation of dinitro derivatives. Spectroscopic methods like IR, Mass, and NMR spectroscopy have been used to study the structure of synthesized compounds, revealing the critical factors affecting the production process and optimizing conditions for desired outcomes (Ziyadullaev et al., 2020).
Green Chemistry Approaches
Research has also explored eco-friendly synthesis methods for related compounds, using ionic liquids or water without additional catalysts to achieve high yields. These methods highlight the industry's move towards more sustainable and environmentally friendly chemical processes, reducing the need for hazardous solvents and catalysts (Chen et al., 2007).
Catalytic Synthesis and Reaction Optimization
The use of green catalysts in the synthesis of hexahydroquinoline derivatives has been investigated, demonstrating the potential for eco-friendly catalysts to facilitate chemical reactions efficiently. These studies provide insight into optimizing reaction conditions using design of experiments (DOE) and response surface methodology (RSM) to achieve high yields with minimal environmental impact (Khazaei et al., 2015).
Chemoselective Nitration Processes
The chemoselective nitration of aminoquinoline amides has been explored, utilizing non-toxic promoters and sources of nitro groups. This research contributes to our understanding of selective nitration techniques, which are crucial for developing specific nitro-substituted compounds with potential applications in various fields, including pharmaceuticals and materials science (He et al., 2016).
Applications in Organic Synthesis
The role of 3,4-Dihydroquinolin-2(1H)-ones in organic synthesis has been highlighted, with research focusing on the preparation of enantiomerically pure quinolones using benzothiazines. These findings underscore the importance of 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one and its derivatives in the synthesis of biologically and pharmacologically significant compounds, offering a pathway to diverse applications in drug discovery and development (Harmata & Hong, 2007).
properties
IUPAC Name |
6,8-dinitro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c13-8-2-1-5-3-6(11(14)15)4-7(12(16)17)9(5)10-8/h3-4H,1-2H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKRLMNDXKBONX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476406 | |
Record name | 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
296759-27-8 | |
Record name | 3,4-Dihydro-6,8-dinitro-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=296759-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dinitro-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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